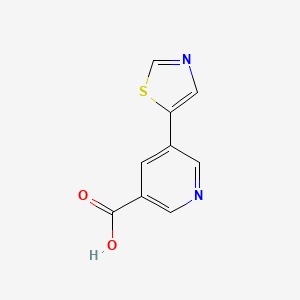
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that is part of the isoquinoline alkaloid family Isoquinoline alkaloids are known for their diverse biological activities and are found in various natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often require cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Industrial Production Methods
The use of environmentally friendly methods and catalysts is emphasized to improve yield and reduce waste .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .
科学研究应用
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting neurodegenerative diseases and infections.
Biological Studies: The compound is used in studies investigating the biological activities of isoquinoline derivatives.
Industrial Applications: It can be used in the synthesis of complex organic molecules and as a precursor for various alkaloids.
作用机制
The mechanism of action of 5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol involves its interaction with specific molecular targets. It may act on enzymes or receptors involved in neurodegenerative pathways, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with similar structural features but different functional groups.
Uniqueness
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for the development of new therapeutic agents .
属性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
5-amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol |
InChI |
InChI=1S/C10H14N2O3/c1-15-7-2-5-3-12-4-6(13)8(5)9(11)10(7)14/h2,6,12-14H,3-4,11H2,1H3 |
InChI 键 |
FUVNRBOZKPCLDV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(CNCC2=C1)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


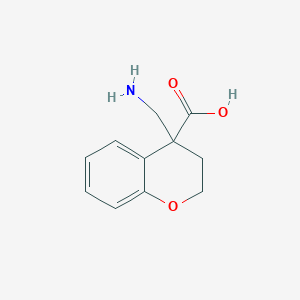
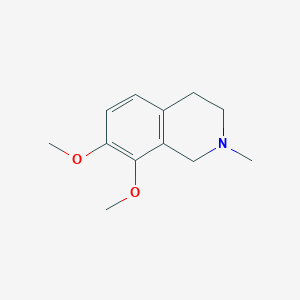
![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)
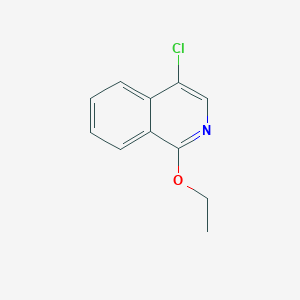


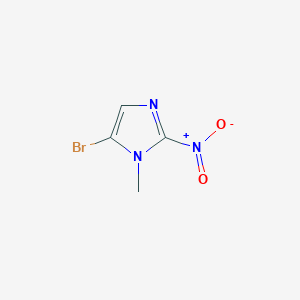
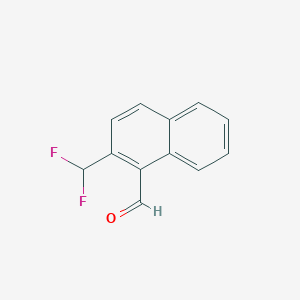
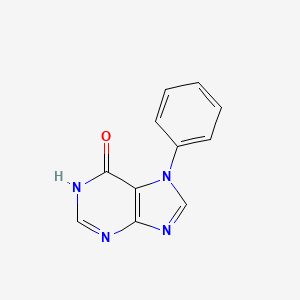
![5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)
![5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11893207.png)
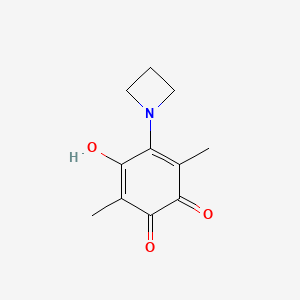
![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)
